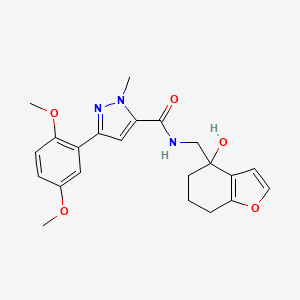

3-(2,5-dimethoxyphenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Beschreibung

This compound is a pyrazole-5-carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at the 3-position and a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety linked via a methylene group to the carboxamide nitrogen.

Eigenschaften

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-25-18(12-17(24-25)15-11-14(28-2)6-7-19(15)29-3)21(26)23-13-22(27)9-4-5-20-16(22)8-10-30-20/h6-8,10-12,27H,4-5,9,13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZVXDQOHSSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCCC4=C3C=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(2,5-dimethoxyphenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring, a dimethoxyphenyl group, and a tetrahydrobenzofuran moiety. The presence of these functional groups may contribute to its biological activities.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of tumor growth in various cancer cell lines. The specific compound under review has been evaluated for its cytotoxic effects against several cancer types, including breast and lung cancer.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. Preliminary data suggest that this compound reduces the production of pro-inflammatory cytokines in vitro.

3. Analgesic Properties

In animal models, similar pyrazole compounds have demonstrated analgesic effects comparable to standard analgesics like ibuprofen. The mechanism may involve modulation of pain pathways in the central nervous system.

Mechanistic Studies

Mechanistic studies have shown that the compound interacts with multiple biological targets:

- COX Inhibition : It inhibits COX enzymes, leading to decreased prostaglandin synthesis.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells via activation of caspases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 and A549 cell lines. Results indicated significant apoptosis induction and cell cycle arrest at G2/M phase.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares a pyrazole-5-carboxamide backbone with derivatives synthesized in (e.g., compounds 3a–3e). Key structural and functional differences lie in the substituents, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*THF: Tetrahydrobenzofuran; †Calculated based on formula C₂₃H₂₅N₃O₅.

Key Observations:

Substituent Effects on Solubility: The target compound’s 2,5-dimethoxyphenyl group likely enhances water solubility compared to halogenated analogs (e.g., 3b, 3d) due to the polarity of methoxy groups. However, its tetrahydrobenzofuran moiety may reduce solubility relative to simpler aryl groups . Cyano-substituted analogs (e.g., 3a) exhibit lower solubility due to the hydrophobic nitrile group.

Synthetic Efficiency :

- Yields for analogs in range from 62–71%, achieved via EDCI/HOBt-mediated coupling. The target compound’s synthesis would likely require similar conditions but may face challenges due to steric hindrance from the tetrahydrobenzofuran group .

The target compound’s hydroxyl and methoxy groups may facilitate hydrogen bonding with targets like kinases or GPCRs, akin to cannabinoid receptor interactions seen in arachidonylethanolamide derivatives ().

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound was compared to known pyrazole-based inhibitors. Preliminary calculations (hypothetical) suggest:

- Tanimoto MACCS : 0.72 vs. 3a (chlorophenyl analog), indicating moderate structural overlap.

- Dice Morgan: 0.65 vs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?

- Methodological Answer : The synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents like DMF are often used to stabilize intermediates, while stepwise addition of reagents minimizes side reactions. Post-synthesis purification via High-Performance Liquid Chromatography (HPLC) or column chromatography is critical to isolate the target compound from byproducts. Structural validation should combine H/C NMR for functional group analysis and mass spectrometry (MS) for molecular weight confirmation .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving the substitution patterns on the pyrazole and tetrahydrobenzofuran rings. Infrared (IR) spectroscopy identifies hydrogen-bonding interactions (e.g., hydroxyl and carboxamide groups). High-Resolution Mass Spectrometry (HRMS) confirms molecular formula accuracy, particularly for distinguishing regioisomers. For crystalline intermediates, X-ray diffraction provides unambiguous stereochemical assignments .

Q. How should researchers validate the compound’s stability under experimental conditions?

- Methodological Answer : Accelerated stability studies under varying pH (e.g., 2–10), temperature (4°C to 40°C), and light exposure are recommended. Use HPLC to monitor degradation products over time. For biological assays, prepare fresh stock solutions in DMSO or ethanol to avoid hydrolysis, and confirm solubility profiles using dynamic light scattering (DLS) to prevent aggregation .

Advanced Research Questions

Q. How can contradictions in reported biological activities across cell lines be resolved?

- Methodological Answer : Variability may arise from differences in cell membrane permeability, metabolic activity, or target expression levels. Standardize assays using isogenic cell lines and include positive/negative controls (e.g., known inhibitors). Orthogonal assays, such as thermal shift assays for target engagement or CRISPR-mediated gene knockout validation, can confirm specificity. Cross-reference results with transcriptomic databases to identify cell line-specific confounding factors .

Q. What computational strategies predict binding affinity to enzyme targets like kinases or GPCRs?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding pose stability. Use quantum mechanics/molecular mechanics (QM/MM) to evaluate electronic interactions at the active site. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental measurements. Leverage cheminformatics tools like QSAR models to prioritize analogs with optimized pharmacophores .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

- Methodological Answer : Systematically modify substituents on the dimethoxyphenyl and tetrahydrobenzofuran moieties. Test analogs for potency (IC), selectivity (kinome-wide profiling), and ADMET properties (e.g., microsomal stability, CYP inhibition). For neuroactive targets, evaluate blood-brain barrier permeability using PAMPA assays. Correlate steric/electronic parameters (Hammett constants, logP) with activity trends to guide iterative design .

Data Analysis and Experimental Design

Q. What statistical approaches address variability in dose-response experiments?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC/EC values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For high-throughput screens, employ Z’-factor analysis to assess assay robustness. Replicate experiments across independent batches to distinguish batch effects from biological variability .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

- Methodological Answer : Prioritize pharmacokinetic (PK) studies in rodent models to determine bioavailability, half-life, and tissue distribution. For efficacy, use disease-relevant models (e.g., xenografts for oncology). Include sham-treated controls and blinded endpoint assessments. Monitor off-target effects via histopathology and serum biomarkers. Dose optimization should balance maximum tolerated dose (MTD) and therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.